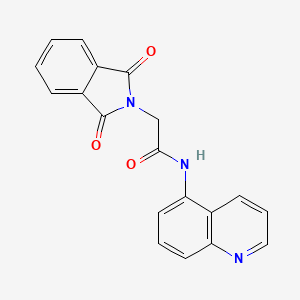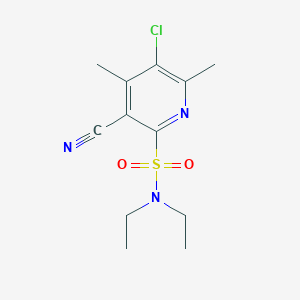![molecular formula C17H19N3O3 B5513737 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one](/img/structure/B5513737.png)
7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one is a complex organic compound that features a quinazolinone core structure
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an enzyme inhibitor or receptor ligand.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.
Industry
In materials science, the compound might be used in the development of new materials with specific properties, such as polymers or nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Oxolan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions using oxolan-2-ylmethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group, leading to the formation of furan derivatives.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan carboxylic acids, while reduction could produce dihydroquinazoline derivatives.
作用機序
The mechanism of action of 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Furyl-Containing Compounds: Molecules that feature the furyl group but have different core structures.
Oxolan-2-ylmethyl Amines: Compounds with the oxolan-2-ylmethyl group attached to different amine-containing cores.
Uniqueness
What sets 7-(2-Furyl)-2-[(oxolan-2-ylmethyl)amino]-6,7,8-trihydroquinazolin-5-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
7-(furan-2-yl)-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h2,4,6,10-12H,1,3,5,7-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKLANFAWJPXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)

![7-amino-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5513668.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5513675.png)
![ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5513680.png)
![N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-[(E)-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)



![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
